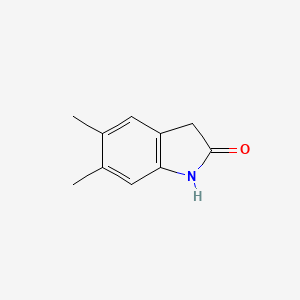
2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-
Descripción general
Descripción
Oxindole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is based on the indole structure, but the 2-3 bond is saturated .
Molecular Structure Analysis
The molecular formula of Oxindole is C8H7NO. It has a molecular weight of 133.1473 . The structure includes a benzene ring fused to a 2-pyrrolidone .Physical And Chemical Properties Analysis
Oxindole appears as a white or slightly yellow crystalline powder. It has a melting point of 121-124°C .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole synthesis is a critical area in organic chemistry due to the wide range of biological activities associated with indole derivatives. The classification of indole synthesis methods is crucial for understanding and developing new approaches to the indole nucleus. Indole synthesis strategies are divided into nine types, focusing on the bond formation in the indole ring. This classification aids chemists in identifying historical and current methods for indole construction, thereby facilitating the development of new indole-based compounds with potential scientific applications (Taber & Tirunahari, 2011).
Indole Derivatives in Cancer Therapy
Indole derivatives, including indole alkaloids and synthetic dimers, exhibit significant antiproliferative effects on various cancers. Compounds like vinblastine, midostaurin, and anlotinib demonstrate the therapeutic potential of indole-based structures in clinical cancer treatment. The structural diversity and ability of indole derivatives to act on diverse targets in cancer cells highlight their importance in developing novel anticancer agents (Song et al., 2020).
Pictet-Spengler Reaction and Tetrahydro-β-carboline Scaffold
The Pictet-Spengler reaction is pivotal in synthesizing tetrahydro-β-carboline derivatives, a common motif in indole-based alkaloids and marketed drugs. This review discusses various strategies for synthesizing the tetrahydro-β-carboline scaffold, emphasizing its importance in drug discovery and the synthesis of indole-based compounds (Rao et al., 2017).
Umpolung Strategies for Indole C2-Functionalization
The umpolung strategy, or polarity inversion, is utilized to overcome the limitations in synthesizing important indole derivatives. This review focuses on indirect approaches to C2 umpolung of indoles, highlighting its significance in synthetic and pharmaceutical chemistry for developing C2-functionalized indoles with substantial importance (Deka et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dimethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-8-5-10(12)11-9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIANDNABPJQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543952 | |
| Record name | 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100487-73-8 | |
| Record name | 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



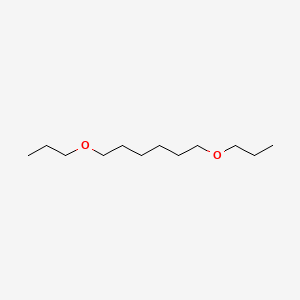
![(S)-2-[3-[(1R,2R)-2-(Dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B3044754.png)
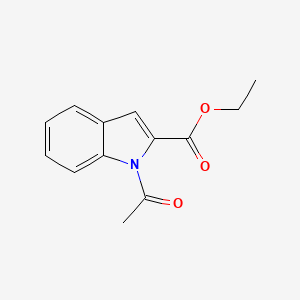
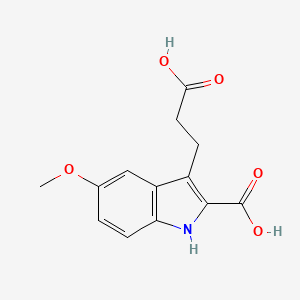

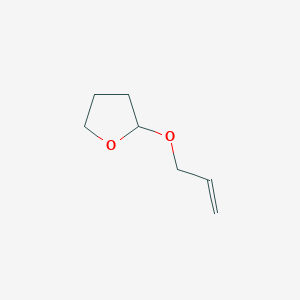
![1-Oxaspiro[4.5]dec-2-ene](/img/structure/B3044765.png)
![1-Oxaspiro[4.5]dec-3-ene](/img/structure/B3044766.png)
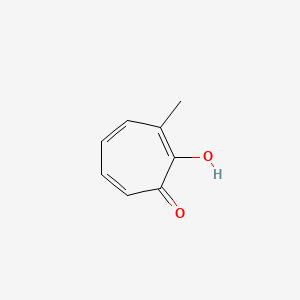


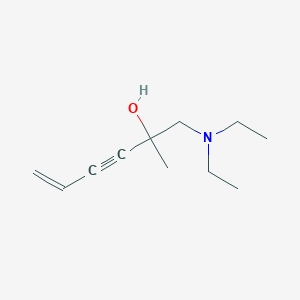
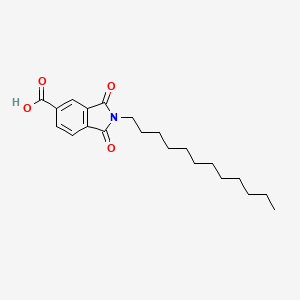
![Bis(3-methylbutyl) [2-(dibutylamino)-2-oxoethyl]phosphonate](/img/structure/B3044774.png)